N-(3,4-Dimethoxyphenyl)acetamide
Description
Contextual Significance of the 3,4-Dimethoxyphenyl Moiety in Organic Chemistry
The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a significant structural unit in organic and medicinal chemistry. This moiety is a component of various naturally occurring compounds and serves as a crucial building block in the synthesis of complex molecules. For instance, 3,4-dimethoxybenzaldehyde (B141060) is a derivative of vanillin (B372448) and is used as an intermediate in the synthesis of several pharmaceutical drugs. chemicalbook.com The presence of the two methoxy (B1213986) groups on the phenyl ring influences the electronic properties and reactivity of the molecule, often making it a key feature in the design of new chemical entities. Research has shown that the 3,4-dimethoxyphenyl moiety is a component of compounds investigated for various biological activities. nih.govchemfaces.com
Overview of Acetamide (B32628) Derivatives in Chemical Science
Acetamide, with the chemical formula CH3CONH2, is the simplest amide derived from acetic acid. patsnap.comwikipedia.org Acetamide and its derivatives are a class of organic compounds with broad utility in chemical science. They are frequently used as solvents, plasticizers, and precursors in the synthesis of other organic compounds, including pharmaceuticals and pesticides. patsnap.compatsnap.comvedantu.com The amide bond in acetamide derivatives is a key functional group that can participate in various chemical reactions, including hydrolysis and rearrangement, making them versatile intermediates in organic synthesis. patsnap.com The ability of the amide group to form hydrogen bonds also influences the physical properties of these compounds, such as their solubility. patsnap.com In medicinal chemistry, the acetamide scaffold is found in numerous drug molecules and is often used to modify the properties of a compound. archivepp.com
Academic Research Landscape of N-(3,4-Dimethoxyphenyl)acetamide
The academic research surrounding this compound primarily focuses on its role as a synthetic intermediate. It is a known human metabolite of 4-aminoveratrole. nih.gov Various synthetic methods have been developed for its preparation, one of which involves the reaction of 3,4-dimethoxy benzyl (B1604629) alcohol with acetic anhydride (B1165640).
In more complex syntheses, derivatives of this compound are utilized as building blocks for larger molecules. For example, related structures like N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide have been identified as impurities in the production of the smooth muscle relaxant Papaverine. chemicalbook.com Furthermore, the core structure is modified in various research contexts, such as in the synthesis of N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide, an intermediate for isoquinoline (B145761) fluorine analogues. nih.gov Other research has explored the synthesis of compounds like N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide as part of efforts to develop new whitening agents. nih.gov These examples highlight the utility of the this compound framework in constructing a diverse range of chemical structures for further investigation.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)11-8-4-5-9(13-2)10(6-8)14-3/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPYVOWPTBVRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288223 | |
| Record name | N-(3,4-Dimethoxyphenyl)acetamide | |
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Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-70-9 | |
| Record name | 881-70-9 | |
| Source | DTP/NCI | |
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| Record name | N-(3,4-Dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-DIMETHOXYACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
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Reaction Mechanisms and Chemical Reactivity of N 3,4 Dimethoxyphenyl Acetamide
Fundamental Reaction Pathways
N-(3,4-Dimethoxyphenyl)acetamide, a derivative of acetamide (B32628), exhibits reactivity influenced by its aromatic ring, methoxy (B1213986) groups, and amide functionality. Its fundamental reaction pathways include oxidation, reduction, and substitution reactions.
Oxidation Reactions of the Methoxy and Aromatic Moieties
The methoxy groups and the aromatic ring of this compound are susceptible to oxidation. Oxidative N-dealkylation of similar N,N-dimethylaniline derivatives has been achieved using non-heme manganese catalysts with various oxidants like tert-butyl hydroperoxide (TBHP), peracetic acid (PAA), and meta-chloroperoxybenzoic acid (mCPBA). mdpi.com This process is believed to involve a high-valent oxomanganese(IV) species and a transient radical cation intermediate. mdpi.com The reaction of 1-(3',4'-Dimethoxyphenyl)propene to veratraldehyde, a related compound, demonstrates C-C bond cleavage of the side chain catalyzed by lignin (B12514952) peroxidase (LiP), proceeding through a veratryl alcohol cation radical intermediate. mdpi.com
Furthermore, the anodic oxidation of a related tetrahydroisoquinoline derivative bearing a 3,4-dimethoxyphenyl group leads to the formation of the corresponding 3,4-dihydroisoquinolinium and 4-(3,4-dimethoxybenzylidene)-6,7-dimethoxy-2-methyl-1,4-dihydroisoquinolinium salts, showcasing oxidation of the aromatic system. rsc.org The biotechnological production of 3,4-dimethylbenzaldehyde (B1206508) from pseudocumene highlights the potential for regioselective oxidation of methyl groups on an aromatic ring, a transformation that can be challenging to achieve through traditional chemical synthesis. patsnap.com
Table 1: Examples of Oxidation Reactions
| Reactant | Reagents/Conditions | Product(s) | Reference |
| N,N-dimethylaniline derivatives | [(IndH)MnIICl2] or (N4Py*)MnII(CH3CN)2, TBHP, PAA, or mCPBA | N-methylaniline derivatives | mdpi.com |
| 1-(3',4'-Dimethoxyphenyl)propene | Lignin peroxidase (LiP), H2O2 | Veratraldehyde | mdpi.com |
| 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Anodic oxidation | 3,4-dihydroisoquinolinium and 4-(3,4-dimethoxybenzylidene)-6,7-dimethoxy-2-methyl-1,4-dihydroisoquinolinium salts | rsc.org |
| Pseudocumene | Biotechnological oxidation | 3,4-dimethylbenzaldehyde | patsnap.com |
Reduction Reactions of Substituted Groups
The substituted groups on this compound can undergo reduction. For instance, in the synthesis of certain tetrahydroisoquinoline derivatives, a Bischler-Napieralski cyclization is followed by a reduction step using sodium borohydride (B1222165) (NaBH4) to yield the final product. researchgate.net The reduction of the amide group itself is a common transformation in organic synthesis. Chiral α-mesylated acetamides can undergo stereospecific reductive cyclization to form chiral N-alkyl aziridines. researchgate.net
The reduction of imines, which can be formed from amides, is another relevant reaction. The kinetic resolution of N-methyl imines derived from substituted indanones has been achieved using hydrosilylation catalyzed by a chiral titanocene (B72419) complex. whiterose.ac.uk
Substitution Reactions on Aromatic Rings (Electrophilic and Nucleophilic)
The electron-rich nature of the dimethoxy-substituted benzene (B151609) ring in this compound makes it susceptible to electrophilic aromatic substitution. The Bischler-Napieralski reaction, a key method for synthesizing 3,4-dihydroisoquinolines, is an intramolecular electrophilic aromatic substitution. wikipedia.orgnrochemistry.com This reaction is most effective when the benzene ring has electron-donating groups, such as the methoxy groups present in this compound. nrochemistry.com
Nucleophilic substitution reactions can also occur. For example, the synthesis of N-(3,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide involves the nucleophilic addition-elimination of 3,4-difluoroaniline (B56902) to 3,4-dimethoxyphenyl acetyl chloride. nih.gov In nucleophilic substitution reactions, a potent nucleophile displaces a leaving group. libretexts.org
Mechanistic Investigations of Derivative Formation
The formation of various derivatives from this compound has been the subject of mechanistic studies, particularly focusing on cyclization, thiolation, and amidation reactions.
Cyclization Reaction Mechanisms
A significant cyclization reaction involving this compound and its derivatives is the Bischler-Napieralski reaction. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction facilitates the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides in the presence of a condensing agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) under acidic conditions. nrochemistry.comorganic-chemistry.org
Two primary mechanisms have been proposed for the Bischler-Napieralski reaction. wikipedia.orgnrochemistry.com
Mechanism I: Involves a dichlorophosphoryl imine-ester intermediate. The cyclization occurs first, followed by elimination to form the imine. wikipedia.orgnrochemistry.com
Mechanism II: Proceeds through a nitrilium ion intermediate, which is formed before the cyclization step. wikipedia.orgnrochemistry.com The reaction conditions are believed to influence which mechanism is favored. wikipedia.org
The Nazarov cyclization is another type of electrocyclic reaction, though not directly involving this compound, it provides a mechanistic framework for the cyclization of divinyl ketones catalyzed by strong Lewis or Brønsted acids. organic-chemistry.org
Thiolation and Amidation Reaction Mechanisms
Thiolation reactions with related compounds have been investigated. Chalcones, for instance, undergo a Michael-type addition reaction with thiols like glutathione (B108866) and N-acetylcysteine. researchgate.net The reaction of thioacetamide (B46855) with N-arylmaleimides can lead to different products depending on the reaction conditions, including the formation of epithiopyrrolo[3,4-c]pyridines. mdpi.com
Amidation reactions are fundamental in organic synthesis. researchgate.net Direct transamidation can be catalyzed by various species, including iron(III) salts. mdpi.com The mechanism for transamidation between tertiary amides and secondary amines often involves the intramolecular nucleophilic attack of an amido ligand on a metal-coordinated amide. mdpi.com Another approach involves the use of aryltriazenes with acetonitrile (B52724) as a nitrogen source, promoted by a Brønsted acidic ionic liquid, to form N-aryl amides under mild, metal-free conditions. arabjchem.org
Computational Elucidation of Reaction Pathways
The elucidation of reaction pathways for this compound through computational chemistry provides profound insights into its reactivity, stability, and the transition states it traverses during chemical transformations. While specific, in-depth computational studies detailing the complete reaction mechanisms of this compound are not extensively available in publicly accessible literature, the methodologies for such investigations are well-established. The principles are drawn from computational studies on analogous acetanilide (B955) and N-diacetamide derivatives. These studies utilize quantum mechanical methods, most notably Density Functional Theory (DFT), to model and predict the behavior of these molecules at the atomic level.
In the context of reaction mechanisms, DFT calculations are employed to map the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy differences between these species allow for the calculation of important thermodynamic and kinetic parameters, such as reaction enthalpies and activation energies.
A pertinent example, though on a related class of compounds, is the computational study of the gas-phase decomposition of N-substituted diacetamides. mdpi.com This research showcases the application of DFT to explore different potential reaction mechanisms, including those involving six-membered cyclic transition states. mdpi.com The calculations can determine the activation energy for each proposed pathway, thereby identifying the most energetically favorable route. For N-phenyl diacetamide, computational analysis has shown that the orientation of the phenyl group relative to the amide plane is crucial in determining the electronic delocalization and, consequently, the activation energy of the reaction. mdpi.com
Such computational approaches would be directly applicable to understanding the reaction pathways of this compound. For example, in a hypothetical reaction, DFT could be used to model the transition state and calculate the activation energy, providing a quantitative measure of the reaction's feasibility. The table below illustrates the type of data that would be generated from such a computational study, based on findings for related acetanilide compounds.
Table 1: Illustrative Calculated Energetic Data for a Hypothetical Reaction Pathway of an Acetanilide Derivative
| Parameter | Value (kJ/mol) | Method/Basis Set |
| Energy of Reactant | - | M06-2X/6-31+G(d) |
| Energy of Transition State | - | M06-2X/6-31+G(d) |
| Energy of Product | - | M06-2X/6-31+G(d) |
| Activation Energy (Ea) | - | M06-2X/6-31+G(d) |
| Enthalpy of Reaction (ΔH) | - | M06-2X/6-31+G(d) |
Note: The values in this table are for illustrative purposes to demonstrate the output of a computational study and are not actual calculated values for this compound due to the absence of specific literature.
Furthermore, computational methods can provide insights into the electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. nih.gov A smaller energy gap generally suggests a higher reactivity. nih.gov The molecular electrostatic potential (MESP) can also be calculated to identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is fundamental to predicting how the molecule will interact with other reagents.
While detailed, published computational studies on the specific reaction pathways of this compound are pending, the established theoretical frameworks used for similar molecules provide a robust blueprint for how such investigations would be conducted. These computational tools are invaluable for complementing experimental findings and providing a deeper, molecular-level understanding of chemical reactivity.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular framework.
The proton NMR spectrum of N-(3,4-Dimethoxyphenyl)acetamide provides a precise count of the different types of protons and their immediate electronic environment. Analysis of a 400 MHz spectrum in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the aromatic, methoxy (B1213986), acetyl, and amide protons.
The aromatic region displays three signals, consistent with a 1,2,4-trisubstituted benzene (B151609) ring. A singlet at δ 7.21 ppm can be assigned to the proton at the C-2 position, which has no adjacent protons to couple with. Two doublets, one at δ 6.82 ppm and another at δ 6.69 ppm, correspond to the protons at C-6 and C-5, respectively, showing ortho-coupling. The two methoxy groups on the aromatic ring appear as a doublet at δ 3.74 ppm, integrating to six protons. The methyl protons of the acetamido group are observed as a sharp singlet at δ 2.06 ppm. A broad singlet at δ 7.83 ppm is characteristic of the amide (N-H) proton.
Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.83 | s | - | 1H | N-H |
| 7.21 | s | - | 1H | Ar-H (C2-H) |
| 6.82 | d | 3.4 Hz | 1H | Ar-H (C6-H) |
| 6.69 | d | 6.2 Hz | 1H | Ar-H (C5-H) |
| 3.74 | d | 5.7 Hz | 6H | -OCH₃ (x2) |
| 2.06 | s | - | 3H | -C(=O)CH₃ |
s: singlet, d: doublet
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms in the molecule. In a 100 MHz spectrum recorded in CDCl₃, ten distinct signals are observed, corresponding to the ten carbon atoms of this compound.
The carbonyl carbon of the amide group appears characteristically downfield at δ 168.8 ppm. The aromatic carbons attached to the oxygen atoms (C-3 and C-4) are found at δ 148.9 ppm and δ 145.8 ppm, while the other aromatic carbons (C-1, C-2, C-5, C-6) resonate in the δ 105.2-131.7 ppm range. The two methoxy carbons are observed at δ 56.1 ppm and δ 55.8 ppm. The methyl carbon of the acetyl group gives a signal at δ 24.3 ppm.
Table 2: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 168.8 | -C (=O)CH₃ |
| 148.9 | Ar-C (C-3 or C-4) |
| 145.8 | Ar-C (C-4 or C-3) |
| 131.7 | Ar-C (C-1) |
| 112.2 | Ar-C (C-6) |
| 111.3 | Ar-C (C-5) |
| 105.2 | Ar-C (C-2) |
| 56.1 | -OC H₃ |
| 55.8 | -OC H₃ |
| 24.3 | -C(=O)C H₃ |
While one-dimensional NMR is sufficient for the basic structural assignment of this compound, advanced two-dimensional (2D) NMR techniques could provide deeper insights into its structure and conformation. Techniques such as COSY (Correlation Spectroscopy) would definitively establish the coupling relationships between adjacent protons, confirming the assignments of the aromatic ring protons.
Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would provide unambiguous correlations between protons and the carbon atoms to which they are attached (one-bond for HSQC) or separated by two or three bonds (HMBC). For instance, an HMBC experiment would show a correlation between the N-H proton and the carbonyl carbon, and between the acetyl methyl protons and the carbonyl carbon, solidifying the acetamido fragment's structure.
Furthermore, the Nuclear Overhauser Effect (NOE) could be used to study the molecule's preferred conformation in solution. NOE experiments detect through-space interactions between protons that are close to each other, which can help determine the relative orientation of different parts of the molecule, such as the rotation around the amide bond.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.
The FTIR spectrum of this compound, typically recorded using a KBr wafer technique, displays characteristic absorption bands for its key functional groups. nih.gov The presence of a secondary amide is confirmed by a strong N-H stretching vibration, usually observed around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide (Amide I band) gives rise to a very strong and sharp absorption in the region of 1650-1680 cm⁻¹.
The aromatic nature of the compound is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy groups would produce strong bands in the 1020-1250 cm⁻¹ region.
Table 3: Expected Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide |
| >3000 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | -CH₃ |
| ~1660 | C=O Stretch (Amide I) | Amide |
| ~1590, ~1520 | C=C Stretch | Aromatic Ring |
| ~1540 | N-H Bend (Amide II) | Amide |
| ~1250, ~1020 | C-O Stretch | Aryl-O-CH₃ |
Raman spectroscopy provides complementary information to FTIR. While no specific experimental data for this compound is widely published, a theoretical spectrum would be dominated by vibrations of the aromatic ring. The symmetric "breathing" mode of the benzene ring typically gives a strong Raman signal. The C=C stretching vibrations of the aromatic ring around 1600 cm⁻¹ would also be prominent. Unlike in FTIR, the C=O stretching of the amide might be weaker, whereas the C-C and C-H vibrations of the acetyl and methoxy groups would be clearly observable. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for a complete vibrational analysis.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for the characterization of this compound, providing critical information regarding its molecular weight and structural features through fragmentation analysis. The compound, with a molecular formula of C₁₀H₁₃NO₃, has a molecular weight of approximately 195.21 g/mol . nih.gov In mass spectral analysis, this corresponds to a molecular ion peak (M⁺) observed at a mass-to-charge ratio (m/z) of 195. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify the compound and elucidate its structure based on its characteristic fragmentation pattern.
The electron ionization (EI) mass spectrum of this compound is distinguished by several key fragments. The molecular ion peak appears at m/z 195 . The most prominent fragmentation pathway involves an alpha-cleavage of the amide bond, resulting in the loss of a neutral ketene (B1206846) molecule (H₂C=C=O, 42 Da). This cleavage gives rise to the significantly abundant ion at m/z 153 , which corresponds to the 3,4-dimethoxyaniline (B48930) radical cation. nih.govnih.gov A subsequent fragmentation event involves the loss of a methyl radical (•CH₃, 15 Da) from this ion, leading to the fragment observed at m/z 138 . nih.gov
Table 1: Characteristic GC-MS Fragmentation of this compound Interactive table available in modern browsers.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Notes |
|---|---|---|
| 195 | [M]⁺ (Molecular Ion) | Represents the intact molecule. nih.gov |
| 153 | [M - C₂H₂O]⁺ | Formed by the loss of a ketene molecule via alpha-cleavage. nih.gov |
High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, the calculated monoisotopic mass is 195.08954328 Da , which corresponds to its elemental formula, C₁₀H₁₃NO₃. nih.gov
Further characterization can be achieved using techniques such as ion mobility spectrometry coupled with mass spectrometry, which determines the predicted collision cross-section (CCS) of an ion. The CCS is a measure of an ion's size and shape in the gas phase. Predicted CCS values for various adducts of this compound have been calculated, providing an additional layer of identification. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts Interactive table available in modern browsers.
| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 196.09682 | 140.3 |
| [M+Na]⁺ | 218.07876 | 148.3 |
| [M-H]⁻ | 194.08226 | 144.5 |
| [M+K]⁺ | 234.05270 | 147.6 |
| [M+H-H₂O]⁺ | 178.08680 | 134.2 |
Data sourced from PubChemLite. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is related to the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The presence of the electron-donating methoxy (-OCH₃) groups and the acetamido (-NHCOCH₃) group influences the absorption maxima (λmax). While spectral data for this compound is recorded in databases, specific absorption maxima values from peer-reviewed literature are not detailed in the surveyed results. nih.gov Generally, aromatic systems of this nature exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm.
Crystallographic Studies and Solid State Structural Analysis
X-ray Diffraction (XRD) for Single Crystal Structure Determination
The molecular conformation of acetanilide (B955) derivatives is influenced by the nature and position of substituents on the phenyl ring. For instance, in the related compound N-(3,4-Dimethylphenyl)acetamide, the conformation of the N-H bond is reported to be syn to the methyl group at the 3-position of the aromatic ring. nih.gov This contrasts with the anti conformation observed in N-(3,4-dichlorophenyl)acetamide. nih.gov It is therefore anticipated that the methoxy (B1213986) groups in N-(3,4-Dimethoxyphenyl)acetamide would similarly influence the orientation of the acetamide (B32628) group relative to the phenyl ring. The geometry, including specific bond lengths and angles, would be expected to align with those observed in other acetanilides. nih.gov
Intermolecular Interactions in Crystal Packing
The stability of a crystal lattice is governed by a network of non-covalent intermolecular interactions. These forces dictate how individual molecules are arranged in the solid state.
Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a crucial role in the crystal packing of amides. For this compound, the amide N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a primary hydrogen bond acceptor.
A hypothetical representation of the primary hydrogen bonding interaction is presented in the table below.
| Donor-H···Acceptor | Description |
| N-H···O=C | This is the most anticipated and significant hydrogen bond, where the amide hydrogen atom forms a bond with the carbonyl oxygen atom of an adjacent molecule, likely leading to the formation of chains or dimers. |
| C-H···O | Weaker interactions involving carbon-hydrogen bonds (from the phenyl ring or methyl group) as donors and the oxygen atoms (from the carbonyl or methoxy groups) as acceptors, providing additional stabilization to the crystal packing. |
Pi-Pi Stacking and Other Non-Covalent Interactions
Aromatic π-π stacking interactions occur when the electron-rich π systems of aromatic rings overlap. nih.gov These interactions can be arranged in parallel-displaced or T-shaped (edge-to-face) geometries and contribute significantly to crystal cohesion. researchgate.net In the crystal structure of this compound, parallel-displaced π-π stacking between the dimethoxy-substituted benzene (B151609) rings of adjacent molecules would be a potential packing motif. However, in some related structures, such as N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, no significant interchain contacts like π-π stacking were observed, with hydrogen bonding being the dominant interaction. nih.gov The presence and geometry of π-π interactions are highly dependent on the specific steric and electronic properties of the molecule.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the regions of close contact between molecules, providing a "fingerprint" of the crystal packing. The surface is colored according to different properties, such as normalized contact distance (dnorm), which highlights interactions shorter than van der Waals radii in red.
For a molecule like this compound, a Hirshfeld analysis would provide quantitative percentages for different types of intermolecular contacts. For example, in the analysis of N-(2,5-dimethoxyphenyl) derivatives, H⋯H contacts typically account for the largest portion of the surface area, followed by O⋯H/H⋯O and C⋯H/H⋯C contacts. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed summary of these interactions. Sharp spikes in the fingerprint plot for O⋯H/H⋯O contacts would correspond to the strong N-H⋯O hydrogen bonds. nih.gov This analysis would offer a detailed, quantitative picture of the forces holding the crystal lattice together.
Polymorphism and Crystal Engineering Considerations
The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of significant interest in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical and chemical properties. While specific studies on the polymorphism of this compound are not extensively documented in publicly available research, the principles of crystal engineering provide a framework for understanding the potential for polymorphic behavior in this molecule.
Crystal engineering involves the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. rsc.org The crystal packing of this compound, like other organic molecules, is governed by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and potentially π–π stacking interactions. The presence of both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygen and the methoxy oxygens), as well as the aromatic rings, allows for a variety of possible packing arrangements.
The study of different crystalline forms is crucial as polymorphism can impact properties such as solubility, melting point, and stability. mdpi.commdpi.com The relative stability of potential polymorphs is determined by the subtle interplay of intermolecular forces and molecular conformation. mdpi.com Even minor changes in the molecular structure can lead to different packing motifs. For example, the introduction of different substituents on the phenyl rings can alter the electronic and steric properties, thereby influencing the preferred crystal packing. iucr.org
While a detailed analysis of the polymorphism of this compound awaits dedicated experimental investigation, the fundamental principles of crystal engineering suggest that this compound could exhibit multiple crystalline forms. The likelihood of polymorphism is often associated with the presence of flexible torsion angles and multiple hydrogen bonding sites, both of which are features of the this compound molecule. mdpi.com Future research in this area would involve systematic screening for different crystalline forms and their characterization using techniques such as X-ray diffraction, thermal analysis, and spectroscopy to elucidate the relationship between structure and properties. The potential for modulating reaction pathways in the solid state through control of crystal packing further underscores the importance of such studies. chemrxiv.org
Below is a table detailing the crystallographic data for a related compound, N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, which illustrates the type of structural information obtained from single-crystal X-ray diffraction studies.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₅F₂NO₃ |
| Molecular Weight | 307.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.6440 (11) |
| b (Å) | 18.867 (6) |
| c (Å) | 9.4827 (13) |
| β (°) | 111.019 (11) |
| Volume (ų) | 1443.6 (5) |
| Z | 4 |
| Temperature (K) | 295 (2) |
| Radiation | Mo Kα |
| μ (mm⁻¹) | 0.12 |
| Crystal Size (mm) | 0.26 × 0.26 × 0.23 |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. These calculations offer a detailed understanding of molecular behavior based on the principles of quantum mechanics. For acetamide (B32628) derivatives, methods like B3LYP are commonly used to achieve a balance between computational cost and accuracy. nih.govdergipark.org.trnih.gov
Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-(3,4-Dimethoxyphenyl)acetamide, this involves calculating bond lengths, bond angles, and dihedral angles that define its conformation. The process systematically adjusts the atomic coordinates to find the lowest energy structure.
DFT calculations are widely used to predict the vibrational frequencies of a molecule in its optimized geometric state. These theoretical frequencies correspond to the fundamental modes of vibration, which are experimentally observed in Infrared (IR) and Raman spectroscopy. The calculated vibrational spectrum is crucial for assigning the experimental bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov
For this compound, theoretical calculations would predict characteristic frequencies for:
N-H stretching: Typically observed in the range of 3200-3400 cm⁻¹.
C=O stretching (Amide I band): A strong absorption expected around 1650-1680 cm⁻¹.
C-H stretching: Aromatic and methyl C-H stretches are predicted in the 2800-3100 cm⁻¹ region. researchgate.net
C-N stretching and N-H bending (Amide II band): Found in the 1500-1600 cm⁻¹ region.
C-O-C (ether) stretching: Asymmetric and symmetric stretches from the methoxy (B1213986) groups.
Comparing the calculated frequencies with experimental spectral data allows for a detailed and reliable analysis of the vibrational properties of the molecule. nih.govresearchgate.net
Electronic Structure Analysis
The analysis of a molecule's electronic structure reveals critical information about its stability, reactivity, and electronic properties. Methods like HOMO-LUMO analysis and Frontier Molecular Orbital (FMO) theory are central to this investigation.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. nih.govchalcogen.ro
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity, suggesting that charge transfer can easily occur within the molecule. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted benzene (B151609) ring, while the LUMO may have significant contributions from the acetamido group.
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. A higher EHOMO value corresponds to a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. A lower ELUMO value corresponds to a better electron acceptor. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. nih.gov |
These quantum chemical descriptors are calculated using the energies of the HOMO and LUMO as follows:
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of the molecule to change its electron distribution. Hard molecules have a large energy gap. researchgate.net |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; soft molecules are more reactive. nih.gov |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the electrophilic power or electron-accepting capability of a molecule. researchgate.net |
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are computational tools used to visualize and analyze the nature of chemical bonding in a molecule. researchgate.net They provide a topological analysis of the electron density, which helps in identifying regions of covalent bonding, lone pair electrons, and atomic cores.
Electron Localization Function (ELF): ELF analysis maps the probability of finding an electron pair in a specific region of the molecule. High ELF values (approaching 1.0) indicate areas where electrons are highly localized, such as in covalent bonds or as lone pairs. This provides a clear depiction of the molecule's bonding pattern and the distribution of its valence electrons.
Localized Orbital Locator (LOL): Similar to ELF, LOL analysis also helps in visualizing localized electronic regions. It is particularly effective at highlighting the details of bond formation and electron sharing between atoms.
For this compound, ELF and LOL analyses would be expected to show high localization in the C=O, C-C, C-N, and C-H bonds, as well as on the oxygen and nitrogen atoms corresponding to their lone pairs. These analyses would also illustrate the extent of electron delocalization within the benzene ring. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions and charge transfer within a molecule. It provides a localized, "chemist's-eye" view of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. This analysis reveals the nature and magnitude of stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability and reactivity.
In studies of related acetamide compounds, NBO analysis has been employed to understand the electronic structure and intramolecular charge transfer. sphinxsai.comnih.gov For instance, in N-(4-hydroxyl phenyl) acetamide, NBO analysis was used to interpret natural charges and intermolecular contacts. nih.gov In the context of N-substituted diacetamides, NBO analysis using methods like B3PW91/6-311+G(3df,2p) has been instrumental in studying the pathway of electrons during chemical reactions, highlighting the migration of electrons and conjugation effects. mdpi.com
The stabilization energy associated with the delocalization of electrons from a donor NBO to an acceptor NBO is a key parameter obtained from this analysis. For example, the interaction between a sigma bonding orbital (σ) and a sigma antibonding orbital (σ) can lead to significant stabilization. In a study of 2-Aminoethanethiol, the intramolecular hyperconjugative interaction of σ(S1-C4) with the anti-bonding orbital of σ(N2-C3) resulted in a strong delocalization energy of 3.05 kcal/mol. sphinxsai.com Similar analyses for this compound would provide quantitative insights into the electronic interactions between the acetamide group and the dimethoxyphenyl ring, revealing how electron density is distributed and transferred within the molecule.
Atoms in Molecules (AIM) Theory for Bonding Characterization
The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding. By examining the topology of the electron density, AIM theory can identify bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide valuable information about the nature of the chemical bond.
For instance, the sign of the Laplacian of the electron density (∇²ρ(r)) distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ(r) > 0). The total energy density at the BCP can further characterize the degree of covalent character.
The study of related compounds, such as N-(3,4-dichlorophenyl)-acetamide, has utilized crystallographic data to understand molecular conformation and intermolecular interactions. nih.gov AIM theory provides a quantum mechanical framework to deepen this understanding by directly probing the electron density distribution that governs these interactions.
Molecular Modeling and Docking Studies
Computational Prediction of Binding Interactions with Defined Chemical Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgnih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. rjptonline.org
While specific docking studies for this compound were not found in the search results, studies on structurally similar acetamide derivatives have demonstrated the utility of this approach. For instance, a series of N-aryl-2-(N-disubstituted) acetamide compounds were evaluated as potential inhibitors of monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are enzymes relevant to neurodegenerative diseases. nih.gov These studies utilize methods like induced fit docking (IFD) and calculate the binding free energy (ΔGbind) to assess the potential of these compounds as inhibitors. nih.gov
In a study of N-(3,4-dimetoxyphenyl)-2-{[2-methyl-6-(pyridine-2-yl)-pyrimidin-4-yl]thio}acetamide, molecular docking was used to investigate its binding interactions with targets such as GABA A receptor, GABA transaminase (GABA-AT), and carbonic anhydrase II (CAII), suggesting its potential as an anticonvulsant. researchgate.net The interactions are visualized to identify key hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the target protein. rjptonline.orgmdpi.com
The general workflow for such studies involves preparing the 3D structures of the ligand and the protein target (often obtained from the Protein Data Bank), performing the docking using software like AutoDockTools, and analyzing the results to understand the binding mode and affinity. rjptonline.orgresearchgate.net The docking scores, typically in kcal/mol, provide a quantitative measure of the binding affinity. rjptonline.org
Simulation of Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. mdpi.comcore.ac.uk These simulations provide detailed information about the conformational changes, dynamics, and stability of molecules like this compound and its complexes with biological targets. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the flexibility and motions of the molecule.
For N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide, a closely related compound, resources like the Automated Topology Builder (ATB) and Repository provide parameters for MD simulations, facilitating the study of its dynamics in biomolecular systems. uq.edu.au Such simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. nih.gov
In the context of protein-ligand interactions, MD simulations can be used to assess the stability of the docked complex and to observe how the ligand and protein adapt to each other's presence. mdpi.com This can reveal important details about the binding process that are not captured by static docking studies. For example, MD simulations can show how the constant regions of a T-cell receptor (TCR) explore different conformations when interacting with a peptide-MHC complex. mdpi.com
The analysis of MD trajectories can include the calculation of root mean square deviation (RMSD) to assess the stability of the simulation, root mean square fluctuation (RMSF) to identify flexible regions of the molecule, and the analysis of hydrogen bonds and other non-covalent interactions over time.
In Silico Prediction of Physicochemical and Computational Properties (e.g., XLogP3, Topological Polar Surface Area, ADMET Parameters)
In silico methods are widely used to predict the physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters of chemical compounds. These predictions are crucial in the early stages of drug discovery to assess the druglikeness of a molecule and to identify potential liabilities. mdpi.com
For this compound and its derivatives, various computational tools and databases can be used to predict key properties. For example, PubChem provides computed properties for N-[3-(3,4-dimethoxyphenyl)prop-2-enyl]acetamide, including an XLogP3 of 1.3, a topological polar surface area (TPSA) of 47.6 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors. nih.gov Similarly, for this compound, PubChemLite predicts a monoisotopic mass of 195.08954 Da and an XlogP of 1.2. uni.lu
ADMET prediction platforms like admetSAR can provide a comprehensive profile of a molecule's pharmacokinetic and toxicological properties. nih.gov While a specific ADMET profile for this compound was not found in the search results, such platforms typically predict parameters like oral bioavailability, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and various toxicity endpoints. mdpi.comnih.gov
These in silico predictions are based on quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity or physicochemical properties. The accuracy of these predictions depends on the quality and diversity of the training data used to build the models.
Table 1: Predicted Physicochemical Properties of this compound and a Related Compound
| Property | This compound | N-[3-(3,4-dimethoxyphenyl)prop-2-enyl]acetamide |
| Molecular Formula | C10H13NO3 | C13H17NO3 |
| Monoisotopic Mass (Da) | 195.08954 uni.lu | 235.12084340 nih.gov |
| XLogP3 | 1.2 uni.lu | 1.3 nih.gov |
| Topological Polar Surface Area (Ų) | Data not available | 47.6 nih.gov |
| Hydrogen Bond Donor Count | Data not available | 1 nih.gov |
| Hydrogen Bond Acceptor Count | Data not available | 3 nih.gov |
| Rotatable Bond Count | Data not available | 5 nih.gov |
Application As a Synthetic Precursor and in Advanced Materials
Role as a Building Block for Complex Organic Molecules
The compound N-(3,4-dimethoxyphenyl)acetamide is a valuable precursor in the creation of a diverse range of complex organic molecules. Its structure allows for modifications that lead to the development of novel compounds with specific, targeted properties.
The presence of the 3,4-dimethoxyphenyl moiety is a key feature, as this group is known to influence the electronic properties and metabolic stability of resulting molecules. For instance, it is a component in the synthesis of pyrazolo[1,5-a]pyrazinone acetamide (B32628) derivatives, where the dimethoxy substitution is thought to play a role in modulating biological pathways.
Furthermore, the acetamide portion of the molecule provides a handle for further synthetic transformations. It can be involved in reactions such as hydrolysis to form amines or can be modified to create more elaborate structures. This versatility makes this compound a starting point for multi-step syntheses. A notable example is its use in the preparation of N-[2-(3,4-dimethoxyphenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide, a process that involves coupling with another substituted phenylacetic acid. google.com
The compound is also utilized in the synthesis of thiochroman-4-one (B147511) derivatives, which are investigated for their biological activities. nih.gov In these syntheses, the this compound core is integrated into a larger, more complex molecular framework.
The following table provides examples of complex organic molecules synthesized using this compound or its close derivatives as a precursor.
| Precursor | Resulting Complex Molecule | Synthetic Transformation |
| This compound | Pyrazolo[1,5-a]pyrazinone acetamide derivatives | Incorporation into a bicyclic pyrazolo-pyrazinone core |
| 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide (related to the target compound) | N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl) ethanamide | Amide bond formation with 3,4,5-trimethoxy phenylacetic acid google.com |
| N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide | Thiochroman-4-one derivatives | Oxidation and subsequent cyclization nih.gov |
Precursor for Nitrogen-Containing Heterocyclic Compounds (e.g., Triazoles, Quinolines, Benzazepines)
Nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties. researchgate.netfrontiersin.org this compound serves as a valuable starting material for the synthesis of various heterocyclic systems.
Triazoles: The this compound moiety has been incorporated into molecules containing a 1,2,4-triazole (B32235) ring. For example, it is part of the structure of N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. sigmaaldrich.com In this case, the acetamide nitrogen and carbonyl group are key functionalities that link the dimethoxyphenyl ring to the triazole-containing side chain. Another example is its integration into a triazolopyridazine core, which can be achieved through multi-step synthetic routes.
Quinolines and Benzazepines: While direct synthesis of quinolines and benzazepines from this compound is not extensively detailed in the provided results, the general utility of related acetamide and aniline (B41778) derivatives in the construction of such heterocyclic systems is well-established in organic synthesis. The electron-rich nature of the dimethoxyphenyl ring can influence the regioselectivity of cyclization reactions, which are crucial steps in the formation of these fused ring systems. The synthesis of quinoline (B57606) and benzazepine derivatives often involves the cyclization of appropriately substituted anilines or related nitrogen-containing compounds.
The following table summarizes the types of heterocyclic compounds that can be synthesized using this compound as a precursor.
| Heterocyclic System | Synthetic Approach |
| Triazoles | Linkage of the this compound moiety to a pre-formed triazole ring or construction of the triazole ring onto a derivative of the starting material. sigmaaldrich.com |
| Quinolines | While not directly shown, the anilino-like structure of this compound suggests its potential use in classic quinoline syntheses like the Friedländer or Combes reactions after appropriate functional group manipulation. |
| Benzazepines | The synthesis of benzazepines could potentially be achieved through intramolecular cyclization reactions of derivatives of this compound that have been elongated with a suitable side chain. |
Integration into Supramolecular Assemblies and Functional Materials
The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for incorporation into supramolecular assemblies and functional materials. The ability of the molecule to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, is crucial for the formation of well-ordered, higher-level structures.
The acetamide group is a classic hydrogen bond donor and acceptor, which can facilitate the formation of one-dimensional chains or more complex networks in the solid state. This has been observed in the crystal structure of related compounds like N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, where molecules are linked by intermolecular N—H⋯O hydrogen bonds. nih.gov
The dimethoxyphenyl ring, with its electron-rich π-system, can engage in π-π stacking interactions with other aromatic rings. These interactions play a significant role in the packing of molecules in crystals and can influence the electronic properties of the resulting material.
The combination of these features allows for the design of molecules that can self-assemble into ordered structures. Such supramolecular assemblies are of interest for applications in areas like crystal engineering, where the goal is to control the arrangement of molecules in a crystal to achieve desired physical properties.
Investigation of Nonlinear Optical (NLO) Properties of Derivatives
Derivatives of this compound have been investigated for their potential as third-order nonlinear optical (NLO) materials. nih.gov Third-order NLO materials are of interest for applications in photonics, such as optical switching and data processing. nih.gov
The NLO response of organic molecules is often related to the presence of a π-conjugated system and the existence of electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer. The 3,4-dimethoxyphenyl group in this compound acts as an electron-donating group. By synthetically modifying the molecule to include electron-withdrawing groups, it is possible to create a "push-pull" system that can enhance the third-order NLO properties.
Research has shown that the introduction of different functional groups to benzene (B151609) derivatives, which can be synthesized from precursors like this compound, can significantly affect their energy gaps and, consequently, their third-order NLO response. nih.gov Techniques such as the Z-scan method are used to measure the nonlinear absorption and refraction of these materials. nih.gov Studies have demonstrated that it is possible to tune the NLO properties, for instance, by inducing a transition from reverse saturable absorption to saturable absorption, by altering the molecular structure. nih.gov
The following table provides a conceptual overview of how derivatives of this compound can be designed for NLO applications.
| Molecular Design Strategy | Expected Impact on NLO Properties |
| Introduction of electron-withdrawing groups | Creates a "push-pull" system, enhancing intramolecular charge transfer and increasing the third-order NLO susceptibility. nih.gov |
| Extension of the π-conjugated system | Generally leads to a red-shift in the absorption maximum and can improve the NLO response. nih.gov |
| Synthesis of symmetrical and asymmetrical derivatives | The overall molecular symmetry can influence the NLO properties. nih.gov |
Structure Property Relationship Investigations Chemical Focus
Influence of Substituents on Molecular Conformation and Intermolecular Interactions
The spatial arrangement of atoms (conformation) and the non-covalent forces between molecules (intermolecular interactions) are critical to the chemical and physical properties of N-(3,4-Dimethoxyphenyl)acetamide and its derivatives. The introduction of different substituent groups can significantly alter these characteristics.
For instance, studies on related N-aromatic amides reveal how substituents on the phenyl ring dictate the conformation of the amide N-H bond. In N-(3,4-dimethylphenyl)acetamide, the N-H bond is oriented syn to the methyl group at the 3-position of the aromatic ring. nih.gov This is in contrast to the anti conformation observed when a more electronegative chloro substituent is present, as in N-(3,4-dichlorophenyl)acetamide. nih.gov This highlights the role of the electronic nature and steric bulk of substituents in determining the preferred molecular geometry.
Intermolecular interactions, particularly hydrogen bonding, are pivotal in the crystal packing of these compounds. In crystalline N-(3,4-dimethylphenyl)acetamide, molecules are linked into infinite chains through N—H⋯O hydrogen bonds. nih.gov Similarly, in a related compound, N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, intermolecular N—H⋯O hydrogen bonds are crucial for the formation of a one-dimensional network that stabilizes the crystal structure. nih.gov
Table 1: Hydrogen Bond Geometry in N-(substituted-phenyl)acetamides
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| N-(3,4-dimethylphenyl)acetamide | N1—H1N⋯O3 | 0.88 | 2.08 | 2.956 | 177 | nih.gov |
| N-(3,4-dimethylphenyl)acetamide | N3—H3N⋯O2 | 0.86 | 2.14 | 2.989 | 172 | nih.gov |
| N-(3,4-dimethylphenyl)acetamide | N2—H2N⋯O1 | 0.98 | 1.92 | 2.893 | 170 | nih.gov |
| N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide | N7—H7···O9 | - | - | - | - | nih.gov |
Note: Specific bond lengths and angles for the N-H···O bond in N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide were not provided in the abstract.
Correlation between Electronic Structure and Chemical Reactivity
The reactivity of this compound is governed by its electronic structure—the arrangement and energy of its electrons. The methoxy (B1213986) (-OCH₃) groups on the phenyl ring and the acetamide (B32628) (-NHCOCH₃) group are key players in defining this electronic landscape.
The oxygen atoms of the methoxy groups and the nitrogen and oxygen atoms of the amide group possess lone pairs of electrons, which can be donated into the aromatic ring or the carbonyl group, respectively, through resonance. This electron donation increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. Conversely, the amide group can also withdraw electron density, influencing the reactivity of the N-H bond.
Computational quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating these correlations. researchgate.net For similar molecules, DFT calculations have been used to characterize the electronic properties and support experimental findings. researchgate.net Parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into chemical reactivity. A smaller HOMO-LUMO gap generally suggests a molecule is more polarizable and more reactive.
The electronic properties also influence how the molecule interacts with biological systems. For example, this compound is a known human metabolite of 4-aminoveratrole, indicating it is a substrate for metabolic enzymes. nih.gov The interaction of a substrate with an enzyme's active site is highly dependent on the electronic and steric properties of the substrate. In a study involving a laboratory-evolved aldehyde reductase, the binding of a bulky analog, 3,4-dimethoxyphenylacetamide, in the enzyme's substrate pocket was stabilized by interactions involving the amide moiety's oxygen and nitrogen atoms with a metal ion and an amino acid residue (Thr144), respectively. researchgate.net This demonstrates a direct link between the electronic features of the amide group and its biological recognition.
Table 2: Predicted Electronic and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | nih.gov |
| Molecular Weight | 195.21 g/mol | nih.gov |
| XLogP3 | 1.2 | nih.gov |
| Polar Surface Area | 47.6 Ų | nih.gov |
| Monoisotopic Mass | 195.08954328 Da | nih.gov |
| Predicted Collision Cross Section ([M+H]⁺) | 140.3 Ų | uni.lu |
Design Principles for Modulating Chemical Behavior based on Structural Variations
Understanding the relationship between structure and property allows for the rational design of new molecules with tailored chemical behaviors. Based on the principles observed in this compound and its analogs, several design strategies can be formulated.
Modulating Intermolecular Interactions: The strength and nature of intermolecular forces can be controlled by strategic placement of hydrogen bond donors and acceptors. For example, introducing or removing groups capable of hydrogen bonding (like hydroxyl or additional amine groups) or altering their position on the phenyl ring would directly impact the crystal packing and, consequently, physical properties like melting point and solubility. As seen in related structures, even the choice between different substituents (e.g., methyl vs. chloro) can switch the conformational preference of the amide bond, thereby altering potential hydrogen bonding patterns. nih.gov
Tuning Electronic Properties and Reactivity: The chemical reactivity of the aromatic ring can be fine-tuned by altering the substituents. Introducing electron-withdrawing groups (e.g., nitro, cyano, or halides) would decrease the electron density of the ring, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. Conversely, adding more electron-donating groups would enhance its reactivity towards electrophiles. The reactivity of the amide moiety itself can also be modulated; for instance, replacing the acetyl group with other acyl groups could alter its electronic character and steric hindrance, influencing its role in chemical reactions and biological interactions. researchgate.net
Future Research Directions and Emerging Methodologies
Exploration of Novel Catalytic Systems for Efficient and Selective Synthesis
The synthesis of amides, a fundamental reaction in organic chemistry, is undergoing a green transformation. sigmaaldrich.comrsc.org Traditional methods often rely on stoichiometric activating agents, which generate significant waste. sciepub.comucl.ac.uk The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic amide formation as a critical area for advancement. sigmaaldrich.com
Future research will likely focus on several key areas for the synthesis of N-(3,4-Dimethoxyphenyl)acetamide:
Homogeneous Catalysis: Boronic acids and their derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids, often allowing for milder reaction conditions. sciepub.comucl.ac.uk Further exploration into more complex boronic acid systems could lead to even greater efficiency and substrate tolerance. ucl.ac.uk Ruthenium and other transition metal catalysts are also being investigated for the dehydrogenative coupling of alcohols and amines, offering a direct route to amides with the liberation of hydrogen gas. sigmaaldrich.com
Biocatalysis: Enzymes offer a highly selective and environmentally benign route to amide bond formation. rsc.org The use of amidases and other hydrolases in low-water systems or ATP-dependent enzymes in aqueous media are promising avenues. rsc.org Research into engineering these enzymes for specific substrates like 3,4-dimethoxyaniline (B48930) and acetic acid derivatives could provide a highly sustainable manufacturing process.
Metal-Free Synthesis: Recent developments have shown the potential for metal-free, one-pot synthesis of N-aryl amides from nitroarenes. nih.gov These methods, which can utilize reagents like trichlorosilane, avoid the need for metal catalysts and can be performed under operationally simple conditions. nih.gov Another approach involves the iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water, offering a selective and mild alternative. rsc.orgresearchgate.net
Flow Chemistry: Continuous-flow reactors offer significant advantages in terms of safety, efficiency, and scalability. The optimization of catalytic amide synthesis in flow systems, potentially coupled with real-time reaction monitoring, will be a key area of development.
| Catalytic System | Key Advantages | Potential for this compound Synthesis | References |
|---|---|---|---|
| Boronic Acids/Borate Esters | Waste-free, efficient for scale-up, milder conditions. | Direct and greener synthesis from 3,4-dimethoxyaniline and acetic acid. | sciepub.comucl.ac.ukmdpi.com |
| Ruthenium-based Catalysts | Dehydrogenative coupling of alcohols and amines, producing H2 as the only byproduct. | Alternative green route if starting from corresponding alcohol. | sigmaaldrich.com |
| Biocatalysts (e.g., Amidases) | High selectivity, environmentally friendly, operates in mild conditions. | Highly specific and sustainable production pathway. | rsc.org |
| Metal-Free (e.g., Trichlorosilane) | Avoids metal contamination, uses readily available starting materials (nitroarenes). | One-pot conversion from 3,4-dimethoxynitrobenzene. | nih.gov |
| Iron-mediated | Uses inexpensive and abundant iron, can be performed in water. | A cost-effective and environmentally friendly synthesis from the corresponding nitroarene. | rsc.orgresearchgate.net |
Advanced Computational Approaches for Predictive Modeling and Materials Design
Computational chemistry is becoming an indispensable tool in modern chemical research. researchgate.net For a molecule like this compound, computational methods can provide deep insights into its properties and potential applications.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecular geometry, vibrational frequencies, and electronic properties of this compound. researchgate.net These calculations can help in understanding its reactivity, stability, and spectroscopic characteristics. For instance, DFT has been used to study the geometry and IR spectrum of the parent compound, acetanilide (B955). researchgate.net
Molecular Docking and Dynamics: In the context of medicinal chemistry, computational techniques such as induced fit docking (IFD) and molecular mechanics generalized born surface area (MM-GB/SA) can predict the binding affinity of this compound derivatives to biological targets. researchgate.net This allows for the virtual screening of large libraries of compounds to identify potential drug candidates.
Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, it is possible to predict various physicochemical and biological properties of a series of related compounds based on their molecular descriptors. researchgate.net This can accelerate the design of new this compound-based molecules with desired characteristics, such as enhanced solubility or specific biological activity.
Materials Design: Predictive modeling is also crucial in the design of new materials. researchgate.net By simulating the properties of polymers or other materials incorporating the this compound moiety, researchers can design materials with specific mechanical, thermal, or electronic properties before their synthesis. northwestern.edu
| Computational Method | Application for this compound | Predicted Outcomes | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, electronic structure, and vibrational spectra analysis. | Bond lengths, bond angles, HOMO-LUMO gap, IR and Raman spectra. | researchgate.netresearchgate.net |
| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identification of potential therapeutic targets and lead compounds. | researchgate.net |
| Quantitative Structure-Property Relationship (QSPR) | Predicting physicochemical and biological properties of derivatives. | Guidance for designing molecules with desired properties. | researchgate.net |
| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics and interactions in different environments. | Understanding behavior in solution or within a biological system. | northwestern.edu |
Development of Multifunctional this compound-based Chemical Systems
The this compound scaffold can serve as a building block for the creation of more complex, multifunctional chemical systems. The unique electronic and structural features of the dimethoxyphenyl group can be leveraged to impart specific functionalities.
Electroactive Polymers: The electron-rich dimethoxyphenyl ring can be incorporated into polymer backbones to create electroactive materials. acs.org Such polymers could find applications in electrochromic devices (smart windows), sensors, or as antistatic coatings. Research into polyamides and other polymers containing similar triphenylamine (B166846) units with dual electroactive centers has shown promise for high-stability electrochromic materials. acs.org
Biomaterials and Drug Delivery: The biocompatibility of acetanilide derivatives makes them interesting candidates for biomedical applications. researchgate.net this compound could be functionalized and incorporated into hydrogels, nanoparticles, or other drug delivery systems. nih.gov The stimuli-responsive nature of some polymers could be used to trigger the release of a therapeutic agent in response to specific biological cues. nih.gov For instance, mesoporous silica (B1680970) nanoparticles (MSNs) can be surface-modified to create carrier systems with tissue targeting and controlled drug delivery features. nih.gov
Functional Dyes and Probes: By introducing appropriate chromophores or fluorophores, derivatives of this compound could be developed as fluorescent probes for sensing specific analytes or for bioimaging applications. The dimethoxy groups can influence the photophysical properties of such molecules.
Advanced Composite Materials: The incorporation of this compound as a functional additive or as a monomer in the creation of composite materials could enhance their properties. northwestern.edu For example, it could improve the interfacial adhesion between different phases of a composite or add specific functionalities like UV protection or antioxidant properties.
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemistry, from the design of new molecules to the optimization of their synthesis. iscientific.orgacs.orgbusinesschemistry.org
Retrosynthesis and Reaction Prediction: AI-powered tools can analyze vast databases of chemical reactions to propose synthetic routes for target molecules like this compound. iscientific.orgsoftformance.com These tools can help chemists design more efficient and cost-effective syntheses. Machine learning models can also predict the outcome of a reaction, including the expected yield, under different conditions. pku.edu.cn
Reaction Optimization: ML algorithms can be used to optimize reaction conditions by exploring a large parameter space (e.g., temperature, solvent, catalyst loading) much more efficiently than traditional methods. technologynetworks.comacs.orgchemrxiv.org This can lead to higher yields, reduced reaction times, and greener processes. For example, ML has been used to optimize continuous-flow photoredox amine synthesis. acs.orgchemrxiv.org
De Novo Molecular Design: Generative AI models can design entirely new molecules with desired properties. businesschemistry.orgyoutube.com By training these models on datasets of molecules with known activities, it is possible to generate novel this compound derivatives with predicted biological activities or material properties.
Automated Synthesis: The integration of AI with robotic platforms enables the automated synthesis of molecules. technologynetworks.com An AI algorithm can design a synthetic route and then instruct a robotic system to carry out the synthesis, purification, and analysis of the final product. This approach can significantly accelerate the discovery and development of new chemical entities. technologynetworks.com
| AI/ML Application | Impact on this compound Research | Key Benefits | References |
|---|---|---|---|
| Retrosynthesis Planning | Proposing novel and efficient synthetic routes. | Time and cost savings, discovery of new pathways. | iscientific.orgsoftformance.com |
| Reaction Outcome Prediction | Predicting the yield and success of a given reaction. | Reduced number of failed experiments, better resource allocation. | pku.edu.cn |
| Process Optimization | Fine-tuning reaction conditions for optimal performance. | Higher yields, improved purity, greener processes. | technologynetworks.comacs.orgchemrxiv.org |
| De Novo Design | Generating novel derivatives with targeted properties. | Accelerated discovery of new drugs and materials. | businesschemistry.orgyoutube.com |
| Automated Synthesis | Enabling high-throughput synthesis and screening of derivatives. | Rapid exploration of chemical space, faster discovery cycles. | technologynetworks.com |
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(3,4-Dimethoxyphenyl)acetamide in laboratory settings?
A common approach involves coupling 3,4-dimethoxyphenethylamine with acetic acid derivatives under amidation conditions. For example, carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF achieves moderate to high yields (60–94%) . Purification via silica gel chromatography or recrystallization ensures product integrity. Reaction progress is monitored by TLC or LC-MS.
Q. Which analytical techniques are most effective for characterizing this compound and its impurities?
- HPLC-MS : Detects impurities (e.g., N-(3,4-Dimethoxyphenethyl)-2-(3,4,5-trimethoxyphenyl)acetamide) with a mass accuracy of ±0.1 Da .
- NMR (¹H/¹³C) : Confirms structural integrity; key signals include methoxy protons (δ 3.75–3.85 ppm) and acetamide carbonyl (δ 168–170 ppm) .
- LogP and solubility : Experimental LogP = 3.46 (octanol/water), solubility >61.3 µg/mL in aqueous buffers .
Q. How can researchers validate the purity of this compound in preclinical studies?
Use orthogonal methods:
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >292°C) .
- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values (C: 66.83%, H: 7.00%, N: 3.89%) .
- HPLC-UV : Monitor impurities at λ = 255 nm with a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. What experimental designs are critical for evaluating this compound in Phase II/III clinical trials?
- Randomization and blinding : Double-blind, placebo-controlled designs minimize bias .
- Endpoint selection : Primary endpoints (e.g., pain reduction in neuropathic models) and secondary endpoints (e.g., cytokine levels for P2X7 receptor antagonism) must align with mechanistic hypotheses .
- Dose escalation : Start with 10 mg/kg (animal models) and adjust based on pharmacokinetic data (Tmax = 2–4 hrs) .
Q. How does this compound contribute to the mechanism of P2X7 receptor antagonism?
As a structural component of A-740003, it binds to the extracellular ATP-binding domain of P2X7 receptors, inhibiting ion flux (IC50 = 10–40 nM). This suppresses pro-inflammatory cytokine release (e.g., IL-1β) in microglial cells, validated via patch-clamp electrophysiology and calcium imaging . Co-crystallization studies reveal hydrogen bonding with residues Tyr<sup>288</sup> and Lys<sup>64</sup> .
Q. What strategies mitigate stability challenges for this compound in physiological conditions?
- Degradation pathways : Oxidative demethylation at C3/C4 positions forms N-(3,4-dihydroxyphenyl)acetamide, detected via LC-MS/MS .
- Stabilization : Use antioxidants (e.g., ascorbic acid) in formulations and store at -20°C under nitrogen .
- Accelerated stability testing : Expose to 40°C/75% RH for 6 months; degradation <5% indicates shelf-life >2 years .
Q. How can crystallographic data inform SAR (Structure-Activity Relationship) studies of this compound derivatives?
X-ray diffraction reveals planar acetamide moieties and dihedral angles (85–90°) between methoxy groups and the benzene ring. Modifications at the phenethylamine chain (e.g., introducing morpholine or piperazine) enhance binding affinity to targets like serotonin receptors by 3–5-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
